molecular formula C29H30IN2O14Pr-2 B218747 3,6-di(dimethylamino)dibenzopyriodonium Praseodymium Dicitrate Complex CAS No. 120752-09-2

3,6-di(dimethylamino)dibenzopyriodonium Praseodymium Dicitrate Complex

Cat. No. B218747
CAS RN: 120752-09-2
M. Wt: 898.4 g/mol
InChI Key: FXFCKIMECCLLQA-UHFFFAOYSA-H
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Description

Synthesis Analysis

The 3,6-di(dimethylamino)dibenzopyriodonium Praseodymium Dicitrate Complex is synthesized by the reaction of 3,6-di(dimethylamino)dibenzopyriodin with praseodymium nitrate and citric acid. The reaction takes place in a mixture of acetonitrile and water, and the resulting complex is isolated by filtration and washing with water.


Molecular Structure Analysis

The determination of its crystal and molecular structure shows that it crystallizes in space group P21/n with lattice parameters: a = 14.735A, b = 29.335A, c = 16.409A, beta = 99.24 degrees, v = 7009.30A3, z = 4, F (000) = 3488, molecular weight M = 1756.90, Dc = 1.665g/cm3 .


Chemical Reactions Analysis

The 3,6-di(dimethylamino)dibenzopyriodonium Praseodymium Dicitrate Complex is commonly used as an oxidizing agent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a reagent in the synthesis of fluorescent dyes and in the preparation of conducting polymers.


Physical And Chemical Properties Analysis

The complex has been characterized by IR, TG-DTA, X-ray powder diffraction, molar conductance, UV and 1H-NMR . The average bond length is 2.560 A for La-O and 2.833A for La-N .

Mechanism of Action

The 3,6-di(dimethylamino)dibenzopyriodonium Praseodymium Dicitrate Complex acts as an oxidizing agent, transferring oxygen atoms to other molecules. This results in the formation of new compounds with different properties. The complex is highly reactive due to the presence of the iodine atom, which is easily reduced to iodide.

properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;praseodymium(3+);5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20IN2.2C6H8O7.Pr/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-8,10-11H,9H2,1-4H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q+1;;;+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFCKIMECCLLQA-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30IN2O14Pr-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

898.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dadp-prd

CAS RN

120752-09-2
Record name 3,6-Di(dimethylamino)dibenzopyriodonium praseodymium dicitrate complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120752092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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